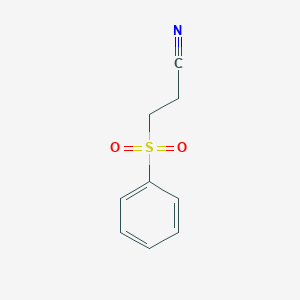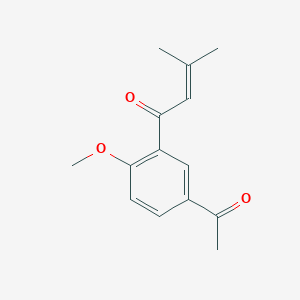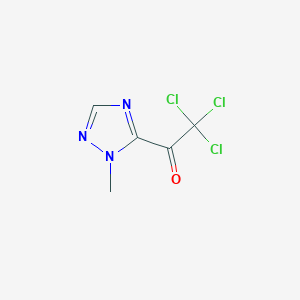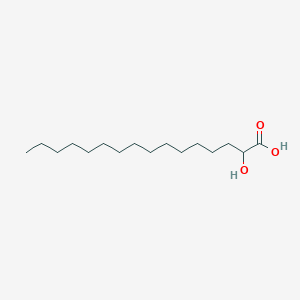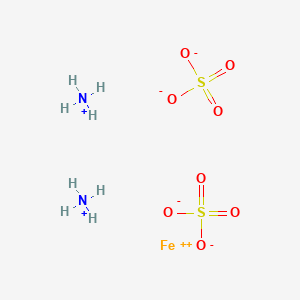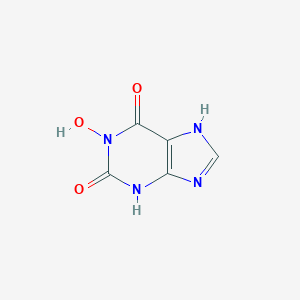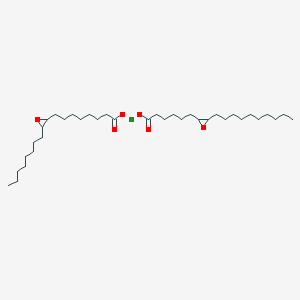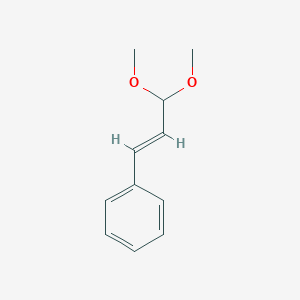
Cinnamaldehyde dimethyl acetal
Übersicht
Beschreibung
Cinnamaldehyde dimethyl acetal is a chemical compound with the formula C11H14O2 . It is used as a fragrance and is a rare cosmetic ingredient . It has a spicy type odor and flavor .
Synthesis Analysis
The synthesis of acetal compounds, including Cinnamaldehyde dimethyl acetal, involves the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . During the HPLC analysis, a reaction product was observed in methanol solution of cinnamaldehyde reference standard .Molecular Structure Analysis
The molecular formula of Cinnamaldehyde dimethyl acetal is C11H14O2 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ .Chemical Reactions Analysis
The main components of cinnamon, including cinnamaldehyde, can play a role in the treatment of breast cancer through 59 possible important targets . During the HPLC analysis, a reaction product was observed in methanol solution of cinnamaldehyde reference standard .Physical And Chemical Properties Analysis
Cinnamaldehyde dimethyl acetal has a density of 1.0±0.1 g/cm3, a boiling point of 263.2±40.0 °C at 760 mmHg, and a flash point of 99.4±26.9 °C . It appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon .Wissenschaftliche Forschungsanwendungen
Analysis and Quality Control of Cinnamon Essential Oil Cinnamaldehyde dimethyl acetal forms during the HPLC analysis of cinnamaldehyde, a principal compound in cinnamon essential oil. This reaction is affected by various parameters like cinnamaldehyde concentration, storage temperature, and light illumination, suggesting careful consideration in the analysis of cinnamaldehyde (He et al., 2021).
Synthesis of γ,δ-Unsaturated β-Azido Carbonyl Compounds Cinnamaldehyde dimethyl acetal reacts with silyl enol ethers or ketene silyl acetals and azidotrimethylsilane to produce γ,δ-unsaturated β-azido carbonyl compounds, showcasing its role in the synthesis of complex organic compounds (Mukaiyama et al., 1988).
Catalysis for Acetal Formation Copper(II) tetrafluoroborate hydrate is an efficient catalyst for dimethyl/diethyl acetal formation from aldehydes and ketones, including cinnamaldehyde. This reaction takes place under solvent-free conditions, indicating cinnamaldehyde dimethyl acetal's relevance in catalysis research (Kumar & Chakraborti, 2005).
Chemoselective Heck Arylation Cinnamaldehyde derivatives can be synthesized via chemoselective Heck arylation of acrolein diethyl acetal, with cinnamaldehyde dimethyl acetal being a product or intermediate in these reactions. This indicates its use in creating derivatives for various applications (Nájera & Botella, 2005).
Chromenylation Reactions In chromenylation reactions, cinnamaldehyde dimethyl acetal can be utilized to prepare optically active secondary alcohols, suggesting its potential in the synthesis of complex organic molecules (Bandaranayake et al., 1971).
Palladium-Catalyzed Synthesis of Cinnamaldehydes Cinnamaldehyde dimethyl acetal plays a role in the palladium-catalyzed synthesis of cinnamaldehydes, a process important in organic synthesis and chemical engineering (Battistuzzi et al., 2003).
Selective Hydrogenation Processes In the context of selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, cinnamaldehyde dimethyl acetal is involved in the suppression of acetal formation, which is critical for the efficiency and selectivity of the process (Bai et al., 2018).
Role in Acidity and Hydrogenation Reactions The presence of cinnamaldehyde dimethyl acetal impacts the acidity in hydrogenation reactions on platinum beta zeolite, influencing catalyst activity and selectivity (Lashdaf et al., 2004).
Wirkmechanismus
Safety and Hazards
Cinnamaldehyde dimethyl acetal is known to cause skin irritation and allergic reactions in some individuals when used topically . When ingested in large amounts, it may cause nausea, vomiting, and diarrhea . It is advised to avoid breathing its mist/vapors/spray, and to handle the product only in a closed system or provide appropriate exhaust ventilation .
Zukünftige Richtungen
Acetals, including Cinnamaldehyde dimethyl acetal, are often used as excellent protecting groups in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions . This opens up potential future directions for the use of Cinnamaldehyde dimethyl acetal in various chemical syntheses.
Eigenschaften
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOABFNWSOOLU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde dimethyl acetal | |
CAS RN |
4364-06-1, 63511-93-3 | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3,3-dimethoxypropen-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



